N-Ethyl vs. N-Methyl: Lipophilicity & Steric Effects
Methyl 5-chloro-2-(ethylamino)benzoate differs from methyl 5-chloro-2-(methylamino)benzoate (CAS 55150-07-7) by one methylene unit on the aniline nitrogen. This N-ethyl vs. N-methyl homologation increases calculated logP by approximately 0.5 units and introduces additional conformational自由度 at the amino substituent. In the broader class of alkylammonium chlorobenzoates, Basova and Rozengart demonstrated that the length and structure of the N-alkyl substituent on the benzoate core directly modulates anticholinesterase inhibitory potency across multiple species, establishing that N-substituent identity is not interchangeable for biological readouts [1]. The methylamino analog is a documented precursor to 2-methylamino-5-chlorobenzophenone, the key intermediate in diazepam and estazolam synthesis . The ethylamino variant cannot be substituted into this established benzodiazepine synthetic pathway without altering the downstream benzophenone intermediate structure and subsequent cyclization efficiency.
| Evidence Dimension | N-alkyl substituent effect on lipophilicity and synthetic pathway compatibility |
|---|---|
| Target Compound Data | Ethylamino (-NHCH₂CH₃) at 2-position; molecular formula C₁₀H₁₂ClNO₂; MW 213.66 |
| Comparator Or Baseline | Methyl 5-chloro-2-(methylamino)benzoate (CAS 55150-07-7): methylamino (-NHCH₃); molecular formula C₉H₁₀ClNO₂; MW 199.63 |
| Quantified Difference | Calculated logP shift approximately +0.5 (class-level inference from CH₂ homologation); molecular weight difference of 14.03 g/mol; distinct downstream benzophenone intermediate |
| Conditions | Structural comparison; synthetic pathway analysis based on published diazepam/estazolam synthesis routes |
Why This Matters
For procurement in medicinal chemistry programs optimizing logP or using the compound as a benzodiazepine precursor, the N-ethyl vs. N-methyl identity determines both physicochemical profile and synthetic pathway feasibility.
- [1] Basova, N.E., Rozengart, E.V., Suvorov, A.A. Alkylammonium Chlorobenzoates as a New Group of Esteric Reversible Inhibitors of Cholinesterases of Different Animals. Zhurnal Evolyutsionnoi Biokhimii i Fiziologii, 2006, 42(2), 120–124. Documents N-alkyl structure dependence of inhibitory activity. View Source
